
6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide” is a complex organic compound that contains several functional groups, including a sulfonamide group, a chloro group, and a fluoro group attached to pyridine rings. These functional groups and the overall structure suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, amidation, and halogenation . The exact methods would depend on the starting materials and the specific conditions required for each reaction step.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the sulfonamide group, the chloro group, and the fluoro group. These functional groups are often involved in substitution reactions, where another atom or group replaces them on the pyridine ring .Applications De Recherche Scientifique
Environmental Impact and Alternatives
A study on fluorinated ether sulfonates, specifically a 6:2 chlorinated polyfluorinated ether sulfonate known as F-53B, an alternative to perfluorooctanesulfonate (PFOS) used in the electroplating industry in China, revealed its presence in municipal sewage sludge. This research underscores the importance of monitoring and understanding the environmental behaviors and potential adverse effects of fluorinated alternatives to PFOS, highlighting the need for sustainable practices in industrial applications (Ruan et al., 2015).
Antimycobacterial Agents
Research on sulfonamides as inhibitors for Mycobacterium tuberculosis enzymes identified a series of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides with excellent inhibitory activity. This discovery provides a basis for developing new antimycobacterial agents, indicating the potential of sulfonamides in addressing tuberculosis through novel mechanisms of action (Güzel et al., 2009).
Pharmacological Research
The exploration of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors led to the identification of N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as a potent compound. Adjustments to its structure aimed at enhancing metabolic stability resulted in the identification of alternatives with comparable in vitro potency and in vivo efficacy, illuminating paths for cancer therapy advancements (Stec et al., 2011).
Environmental Chemistry
The Total Oxidizable Precursor (TOP) assay integrates precursors to perfluoroalkyl acids (pre-PFAAs) in evaluating sites contaminated by per- and polyfluoroalkyl substances (PFAS). This approach, which includes the analysis of emerging fluorinated contaminants like 6:2 Cl-PFAES, is vital for a comprehensive understanding of environmental contamination and for developing strategies to mitigate PFAS impact (Martin et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds, such as pyridinesulfonamide derivatives, have been reported to inhibit phosphatidylinositol 4-kinase (pi4k) and phosphoinositide 3-kinase (pi3k) .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly pi4k and pi3k, leading to inhibition of these enzymes .
Biochemical Pathways
Inhibition of pi4k and pi3k can disrupt multiple cellular processes, including cell growth and survival, protein synthesis, and cellular trafficking .
Result of Action
The inhibition of pi4k and pi3k could potentially lead to the suppression of cell growth and proliferation .
Propriétés
IUPAC Name |
6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2S/c11-9-3-2-8(6-13-9)18(16,17)15-10-4-1-7(12)5-14-10/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOVPDFACBEZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
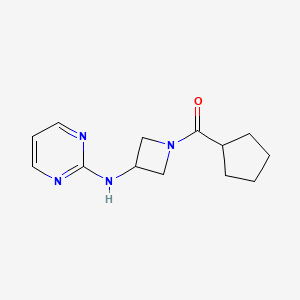
![N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2876071.png)

![2-[3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2876073.png)
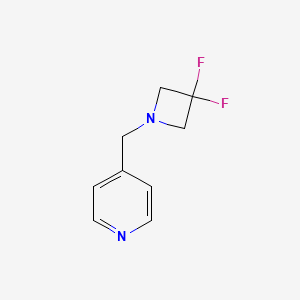


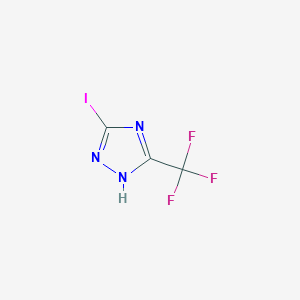
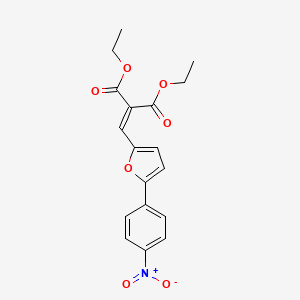

![2-(2-Hydroxy-5-methylbenzoyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2876083.png)
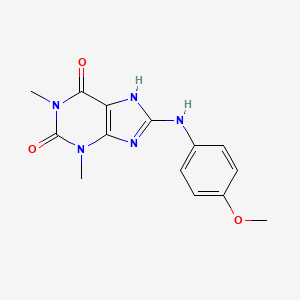
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2876087.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2876089.png)
